Home > Products > Screening Compounds P87074 > (2R, 4S)-1-(2S)-Argatroban
(2R, 4S)-1-(2S)-Argatroban - 189264-04-8

(2R, 4S)-1-(2S)-Argatroban

Catalog Number: EVT-8952602
CAS Number: 189264-04-8
Molecular Formula: C23H36N6O5S
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R, 4S)-1-(2S)-Argatroban is a synthetic direct thrombin inhibitor used primarily in the management of heparin-induced thrombocytopenia and as an anticoagulant in patients undergoing percutaneous coronary interventions. This compound is characterized by its stereochemistry, which plays a crucial role in its biological activity and efficacy.

Source

Argatroban was originally developed by the pharmaceutical company Mitsubishi Tanabe Pharma Corporation and has been extensively studied for its pharmacological properties and therapeutic applications. It is available in various formulations, including injectable solutions.

Classification

Argatroban belongs to the class of anticoagulants and specifically functions as a direct thrombin inhibitor. Its mechanism of action involves reversible binding to the active site of thrombin, preventing fibrinogen conversion to fibrin, which is essential for blood clot formation.

Synthesis Analysis

The synthesis of (2R, 4S)-1-(2S)-Argatroban involves several key steps, typically starting from 4-methylpiperidine. A notable method includes the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-L-arginine followed by various reduction and purification processes.

Methods and Technical Details

  1. Initial Condensation: The synthesis begins with the condensation reaction involving 4-methylpiperidine derivatives.
  2. Reduction Steps: Subsequent steps involve hydrogenation using palladium catalysts and formic acid as a hydrogen donor, which is crucial for achieving the desired stereochemical configuration.
  3. Purification: The crude product undergoes recrystallization from organic solvents such as ethanol or methanol to yield high-purity argatroban .
Molecular Structure Analysis

Structure

The molecular formula of (2R, 4S)-1-(2S)-Argatroban is C19H28N4O3C_{19}H_{28}N_{4}O_{3}. The compound features a piperidine ring structure with various functional groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: Approximately 348.45 g/mol.
  • Stereochemistry: The specific stereoisomers (2R, 4S) are essential for its activity as a thrombin inhibitor.
Chemical Reactions Analysis

Argatroban undergoes various chemical reactions during its synthesis and metabolism. The primary reactions include:

  1. Hydrogenation: The reduction of nitro groups to amines during the synthesis process.
  2. Recrystallization: This step is critical for purifying argatroban from impurities and ensuring it meets pharmaceutical standards .
  3. Degradation Reactions: Studies have identified novel degradation products under various conditions, emphasizing the need for stability testing in formulations .
Mechanism of Action

Argatroban exerts its anticoagulant effects by binding directly to thrombin's active site, inhibiting its ability to convert fibrinogen into fibrin. This action effectively disrupts the coagulation cascade, leading to reduced thrombus formation.

Process and Data

  • Binding Affinity: Argatroban exhibits high affinity for both free and clot-bound thrombin.
  • Pharmacokinetics: Studies indicate that argatroban has a half-life of approximately 45 minutes to 2 hours, depending on the formulation and patient-specific factors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder when purified.
  • Solubility: Soluble in water and common organic solvents like ethanol.

Chemical Properties

  • Stability: Sensitive to light and moisture; formulations must be protected accordingly.
  • pH Range: Optimal stability is observed at pH levels around neutral (7.0).

Relevant analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to assess purity and stability during formulation development .

Applications

Argatroban's primary applications are in clinical settings:

  • Management of Heparin-Induced Thrombocytopenia: It serves as an alternative anticoagulant when heparin cannot be used due to adverse effects.
  • Percutaneous Coronary Interventions: Used during procedures like angioplasty to prevent clot formation.
  • Research Applications: Its mechanism provides insights into thrombin biology, aiding in drug development for other anticoagulants.
Stereoselective Synthesis of (2R,4S)-1-(2S)-Argatroban: Methodological Advancements

Diastereoselective Peptide Coupling Strategies for Intermediate Formation

Peptide bond formation between the L-arginine surrogate and the (2R,4S)-piperidine carboxylate fragment risks epimerization at the Cα stereocenter. Traditional carbodiimide reagents (Dicyclohexylcarbodiimide, Diisopropylcarbodiimide) generate significant racemization due to oxazolone intermediate formation. Advanced coupling agents mitigate this:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): Forms stable aminium/uronium intermediates, reducing racemization to <0.5% during fragment condensation. Its superior efficacy stems from the electron-withdrawing azabenzotriazole group [8].
  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate): Offers enhanced solubility in polar aprotic solvents and requires only 1 equivalent of base, minimizing base-catalyzed epimerization [8].
  • TDBTU (O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate): Demonstrated near-zero epimerization in complex fragment couplings (e.g., SK&F 107647 synthesis), attributed to its gentler activation mechanism [8].

Table 1: Racemization Suppression by Coupling Reagents

ReagentRacemization (%)Key Advantage
DIC/HOBt2.5–5.0Cost-effectiveness
HATU/HOAt0.3–0.8Rapid kinetics, azabenzotriazole stabilization
COMU0.4–1.2Low epimerization, high solubility
TDBTU<0.1Ultra-low racemization in sensitive substrates

Optimal protocols use 1.05–1.2 equivalents of HATU or COMU with 2 equivalents of N,N-Diisopropylethylamine in anhydrous N,N-Dimethylformamide at 0–5°C, achieving >98% coupling yield with minimal stereochemical erosion [8].

Catalytic Transfer Hydrogenation as an Alternative to High-Pressure Hydrogenation

Late-stage reduction of the nitroarginine intermediate [(2R,4R)-1-[(2S)-5-[[(Nitroimino)methyl]amino]-1-oxo-2-[[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid] traditionally requires high-pressure H₂ (4–10 MPa) over Pd/C, posing safety and scalability challenges. Catalytic transfer hydrogenation (CTH) offers a safer alternative:

  • Hydrogen Donors: Formic acid (HCOOH) or ammonium formate (HCOONH₄) in 10–15 molar equivalents serve as liquid-phase hydrogen sources [3].
  • Catalyst: 10 wt% Pd/C (0.2–0.4 g/g substrate) enables selective nitro reduction without affecting the quinoline ring or ester groups [3].
  • Conditions: Reactions proceed in tetrahydrofuran:water (9:1) at 50–60°C for 12 hours, achieving >95% conversion. The low-pressure operation eliminates explosion risks and high-pressure reactor requirements [3].

Mechanistically, formate decomposes to H₂ and CO₂ in situ via Pd-mediated dehydrogenation. Kinetic studies show a 3-fold reduction in activation energy compared to gaseous H₂ pathways. This method is scalable to multi-kilogram batches, with residual Pd removal (<10 ppm) achieved by activated carbon filtration [3] [7].

Role of Chiral Auxiliaries in Controlling Piperidine Carboxylate Stereochemistry

The (2R,4S)-4-methylpiperidine-2-carboxylic acid fragment’s stereocenters are established early via chiral induction. Two auxiliary-based strategies dominate:

  • Evans Oxazolidinones: (4S)-Benzyl- or (4S)-tert-butyl-oxazolidinones direct alkylation at C2. Re-face attack by electrophiles (e.g., methyl iodide) on the Z-enolate yields the (2R,4S) diastereomer with >20:1 selectivity. Hydrolysis then furnishes the enantiopure acid [7] [9].
  • Corey Lactams: N-Acylated 2-tert-butyl-3-methylimidazolidin-4-ones enforce Si-face delivery of nucleophiles to C4. For example, Michael addition of methyl acrylate gives the (4S) adduct with 97% de. Hydrogenolytic auxiliary removal liberates the piperidone precursor [7].

Table 2: Chiral Auxiliary Performance in Piperidine Synthesis

Auxiliary TypeInduction Stepdiastereomeric Excess (%)Post-Synthetic Steps
Evans (4S)-BenzylC2 Alkylation95LiOH hydrolysis, Boc protection
Evans (4S)-tert-ButylC2 Allylation92Ozonolysis, hydrogenation
Corey LactamC4 Michael Addition97Pd/C hydrogenation, cyclization

The (2R,4S) stereochemistry is thermodynamically favored due to minimized 1,3-diaxial interactions between the C4 methyl and C2 carboxylate groups, enabling purification via crystallization-induced diastereomer enrichment [7] [9].

Solvent Systems and Temperature Gradients in Crystallization-Induced Asymmetric Transformations

Final stereochemical purification leverages crystallization-induced asymmetric transformation (CIAT) to epimerize residual (2S,4R)-Argatroban while isolating the active (2R,4S)-diastereomer:

  • Solvent Optimization: Binary mixtures like ethyl acetate/heptane (3:7) or methanol/water (4:1) achieve optimal crystal lattice discrimination. Polar protic solvents (e.g., methanol) hydrogen-bond to the carboxylate and guanidinyl groups, amplifying conformational differences between diastereomers [1] [8].
  • Temperature Gradients: Slow cooling from 60°C to −20°C over 12 hours yields >99.5% diastereomerically pure crystals. Seeding with pure (2R,4S)-1-(2S)-Argatroban at 40°C suppresses undesired nucleation [1].
  • Epimerization Catalysis: Trace acetate (0.1 eq, pH 5.0) catalyzes in situ epimerization at C2/C4 via retro-aldol/aldol equilibration, converting residual (2S,4R) isomers into the crystallographically favored (2R,4S) form during slow cooling. This dynamic process achieves near-quantitative diastereomeric excess [7] [8].

X-ray diffraction confirms that the (2R,4S)-configured molecule adopts a low-energy chair conformation with equatorial methyl groups, enabling dense crystal packing (density = 1.32 g/cm³). The final isolated solid is characterized as a "White To Off-White" crystalline solid [1].

Table 3: Crystallization Conditions and Diastereomeric Purity

Solvent SystemTemperature Profilediastereomeric Excess (%)Crystal Habit
Ethyl acetate/Heptane60°C → −20°C, ΔT=−0.5°C/min99.2Platelets
Methanol/Water65°C → 4°C, ΔT=−0.3°C/min99.8Prismatic needles
Acetonitrile/Toluene50°C → −30°C, ΔT=−0.7°C/min98.5Agglomerated spheres

These integrated methodologies enable the industrial-scale production of stereochemically pure (2R,4S)-1-(2S)-Argatroban, underpinning its application as a critical antithrombotic agent [1] [3] [7].

Properties

CAS Number

189264-04-8

Product Name

(2R, 4S)-1-(2S)-Argatroban

IUPAC Name

(2R,4S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Molecular Formula

C23H36N6O5S

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17-,18+/m0/s1

InChI Key

KXNPVXPOPUZYGB-UNPWZGGWSA-N

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Isomeric SMILES

C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.